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Compound of Interest

Compound Name: HDAC-IN-27 dihydrochloride

Cat. No.: B15568736 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
HDAC-IN-27 dihydrochloride is a potent and orally active selective inhibitor of class I histone

deacetylases (HDACs), demonstrating significant promise in preclinical studies for the

treatment of acute myeloid leukemia (AML). This technical guide provides a comprehensive

overview of its molecular characteristics, mechanism of action, and key experimental findings.

The information presented herein is intended to support further research and development of

this compound as a potential therapeutic agent.

Core Molecular and Chemical Properties
HDAC-IN-27 dihydrochloride is a small molecule inhibitor with the following key properties:

Property Value

Molecular Formula C₂₀H₂₄Cl₂N₄O₂

Molecular Weight 423.34 g/mol

Target Class I HDACs (HDAC1, HDAC2, HDAC3)

Primary Indication Acute Myeloid Leukemia (AML) (preclinical)
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Mechanism of Action
HDAC-IN-27 dihydrochloride exerts its anti-tumor effects by selectively inhibiting the

enzymatic activity of class I HDACs. HDACs are a class of enzymes that remove acetyl groups

from lysine residues of both histone and non-histone proteins. In cancer cells, the

overexpression of certain HDACs leads to the deacetylation of histones, resulting in a

condensed chromatin structure and the repression of tumor suppressor gene transcription.

By inhibiting class I HDACs, HDAC-IN-27 dihydrochloride promotes the hyperacetylation of

histones, leading to a more relaxed chromatin structure. This, in turn, allows for the

transcription of previously silenced tumor suppressor genes, which can induce apoptosis and

cell cycle arrest in cancer cells.

Signaling Pathway
The primary mechanism of action of HDAC-IN-27 dihydrochloride in AML cells involves the

induction of the intrinsic apoptotic pathway and cell cycle arrest. Inhibition of class I HDACs

leads to an increase in histone acetylation (specifically AcHH3 and AcHH4), which triggers a

cascade of events culminating in programmed cell death.[1][2] In wt-p53 MV4-11 AML cells,

this is characterized by the cleavage of pro-caspase-3, a key executioner caspase in the

apoptotic pathway.[1][2]
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Apoptosis Induction by HDAC-IN-27 dihydrochloride.
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In Vitro Efficacy
HDAC-IN-27 dihydrochloride demonstrates potent and selective inhibitory activity against

class I HDACs.

Target IC₅₀ (nM)

HDAC1 3.01

HDAC2 18.54

HDAC3 0.435

Data from in vitro enzymatic assays.[2]

The compound exhibits significant anti-proliferative activity against various AML cell lines.[1][2]

Notably, in wt-p53 MV4-11 cells, treatment with HDAC-IN-27 dihydrochloride leads to the

cleavage of pro-caspase-3 and subsequent apoptosis.[1][2] In contrast, in HL60 cells, the

compound induces G2/M phase cell cycle arrest without significant evidence of apoptosis.[1][2]

This suggests a cell-line-dependent mechanism of action.

Experimental Protocols
The following are generalized protocols that can be adapted for studying the effects of HDAC-
IN-27 dihydrochloride.

Western Blot for Histone Acetylation
This protocol outlines the procedure for detecting changes in histone acetylation levels in cells

treated with HDAC-IN-27 dihydrochloride.
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(PVDF membrane) 6. Blocking
7. Primary Antibody

Incubation
(e.g., anti-AcH3, anti-AcH4)

8. Secondary Antibody
Incubation (HRP-conjugated)
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Workflow for Western Blot Analysis.
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Procedure:

Cell Treatment: Culture AML cells (e.g., MV4-11, HL60) and treat with various concentrations

of HDAC-IN-27 dihydrochloride for desired time points.

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase

inhibitors.

Quantification: Determine protein concentration using a BCA or Bradford assay.

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

Transfer: Transfer proteins to a PVDF membrane.

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST.

Antibody Incubation: Incubate the membrane with primary antibodies against acetylated

histones (e.g., AcH3, AcH4) and total histones (as a loading control) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-

conjugated secondary antibody.

Detection: Visualize protein bands using a chemiluminescent substrate.

Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of HDAC-IN-27 dihydrochloride on the cell cycle

distribution of AML cells.

Procedure:

Cell Treatment: Treat AML cells with HDAC-IN-27 dihydrochloride as described above.

Cell Fixation: Harvest cells and fix in ice-cold 70% ethanol.

Staining: Resuspend fixed cells in a solution containing propidium iodide (PI) and RNase A.

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The

percentage of cells in G0/G1, S, and G2/M phases can be determined based on the
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fluorescence intensity of PI.

Apoptosis Assay by Annexin V/PI Staining
This protocol is for quantifying the induction of apoptosis by HDAC-IN-27 dihydrochloride.

Procedure:

Cell Treatment: Treat AML cells with the compound as previously described.

Staining: Resuspend cells in Annexin V binding buffer and stain with Annexin V-FITC and

Propidium Iodide (PI) according to the manufacturer's protocol.

Flow Cytometry: Analyze the stained cells by flow cytometry.

Annexin V-positive/PI-negative cells: Early apoptotic

Annexin V-positive/PI-positive cells: Late apoptotic/necrotic

In Vivo and Pharmacokinetic Data
HDAC-IN-27 is reported to be an orally active compound with in vivo anti-tumor activity.

However, specific pharmacokinetic parameters such as Cmax, Tmax, and oral bioavailability

from published preclinical studies are not yet available in the public domain. Similarly, detailed

protocols for in vivo efficacy studies, including dosing regimens and vehicle formulations,

require further investigation of the primary literature.

Conclusion
HDAC-IN-27 dihydrochloride is a promising class I HDAC inhibitor with potent anti-

proliferative effects in AML cell lines. Its ability to induce apoptosis and cell cycle arrest through

histone hyperacetylation makes it a compelling candidate for further investigation. Future

studies should focus on elucidating the detailed molecular pathways upstream of caspase

activation, confirming its in vivo efficacy in animal models of AML, and thoroughly

characterizing its pharmacokinetic and safety profiles to support its potential clinical

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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